Product packaging for Meso-bis(1-phenylethyl)amine(Cat. No.:CAS No. 21003-57-6)

Meso-bis(1-phenylethyl)amine

Cat. No.: B13350229
CAS No.: 21003-57-6
M. Wt: 225.33 g/mol
InChI Key: NXLACVVNHYIYJN-OKILXGFUSA-N
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Description

Significance in Stereochemistry and Asymmetric Synthesis

The principal role of meso-bis(1-phenylethyl)amine in stereochemistry is as a resolving agent for racemic acids. libretexts.org Resolution is the process of separating a racemic mixture into its constituent enantiomers. Because it is a base, this compound can react with a racemic carboxylic acid to form a pair of diastereomeric salts. These diastereomers, having different physical properties like solubility, can be separated through methods such as fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomerically pure acids can be recovered. This method is a cornerstone of obtaining optically pure compounds, which are crucial in the pharmaceutical industry. libretexts.orgresearchgate.net

Furthermore, the structure of this compound, with its two stereocenters, makes it a useful starting material for the synthesis of chiral ligands. scirp.org While the meso form itself is achiral, it can be chemically modified to produce chiral derivatives. These derivatives, particularly chiral diamines, are employed as ligands in metal-catalyzed asymmetric reactions. The resulting chiral metal complexes can create a stereocontrolled environment, guiding a reaction to favor the formation of one specific enantiomer, a critical process in the synthesis of complex chiral molecules.

Historical Context of Related Chiral Diamines in Organic Synthesis

The application of chiral diamines in asymmetric synthesis is a well-established field that has profoundly impacted organic chemistry. scispace.comtubitak.gov.tr The development of C2-symmetric chiral diamines, in particular, has been a major breakthrough. tubitak.gov.trnih.gov These ligands, when coordinated with a metal center, create a highly effective chiral environment for catalysis.

Pioneering work in the latter half of the 20th century led to the development of numerous chiral diamine ligands that are now fundamental tools in asymmetric catalysis. chemrxiv.org For instance, chiral 1,2-diphenylethylenediamine and its derivatives are widely used as chiral auxiliaries and ligands. rsc.org The success of these ligands in reactions like asymmetric hydrogenations, epoxidations, and aldol (B89426) reactions has revolutionized the ability to synthesize enantiomerically pure compounds. chemrxiv.orgacs.org This field of chirally catalyzed reactions was recognized with the 2001 Nobel Prize in Chemistry. The ongoing search for efficient and accessible chiral ligands continues to drive innovation, including the use of meso compounds like this compound as versatile precursors to new chiral structures. nih.govresearchgate.net

Data Table: Properties of this compound

PropertyValue
IUPAC Name (1R)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
CAS Number 21003-57-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B13350229 Meso-bis(1-phenylethyl)amine CAS No. 21003-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21003-57-6

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

(1R)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine

InChI

InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14+

InChI Key

NXLACVVNHYIYJN-OKILXGFUSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2

Origin of Product

United States

Stereochemical Relationships and Isomerism of Meso Bis 1 Phenylethyl Amine

Diastereomeric and Enantiomeric Forms

The presence of two stereogenic centers in bis(1-phenylethyl)amine results in the existence of three stereoisomers: a pair of enantiomers, (R,R)-bis(1-phenylethyl)amine and (S,S)-bis(1-phenylethyl)amine, and a meso compound, (R,S)-bis(1-phenylethyl)amine. The enantiomeric pair are non-superimposable mirror images of each other, while the meso form is achiral due to an internal plane of symmetry and is a diastereomer of the enantiomeric pair.

Synthesis and Isolation of (R,R), (S,S), and (R,S) Stereoisomers

The synthesis and isolation of the distinct stereoisomers of bis(1-phenylethyl)amine can be achieved through various chemical strategies, including reductive amination, diastereoselective synthesis, and the resolution of racemic mixtures.

One common approach involves the reductive amination of acetophenone (B1666503) with the corresponding chiral 1-phenylethylamine (B125046). For instance, the reaction of (S)-α-methylbenzylamine with acetophenone under hydrogenation conditions, often catalyzed by metals like Ytterbium(III) acetate (B1210297), can yield bis((S)-1-phenylethyl)amine with high diastereoselectivity. d-nb.info Similarly, the (R,R)-enantiomer can be synthesized using (R)-α-methylbenzylamine. The use of microwave irradiation in the condensation reaction between acetophenone and α-phenylethylamine has been shown to significantly reduce reaction times. mdpi.com

Diastereoselective synthesis can also be employed, where a chiral auxiliary directs the formation of a particular stereoisomer. For example, the lithium amide of (+)-bis[(R)-1-phenylethyl]amine has been utilized as a chiral base to achieve a high diastereoselective ratio in the synthesis of other chiral molecules. rsc.org This highlights the utility of the pre-formed chiral diamine in stereocontrolled reactions.

The separation of the stereoisomers is a critical step. When a racemic mixture of 1-phenylethylamine is used in the synthesis, a mixture of the (R,R), (S,S), and meso isomers is produced. The separation of these diastereomers can be accomplished by techniques such as fractional crystallization. The different physical properties of diastereomers, like solubility, allow for their separation. For example, the meso isomer of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide has been isolated from the enantiomeric pair through fractional crystallization from toluene. researchgate.net The individual enantiomers can also be separated from a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. chemicalbook.com High-performance liquid chromatography (HPLC) on a chiral stationary phase is another powerful technique for the analytical and preparative separation of these stereoisomers. mdpi.com

Below is a table summarizing various synthetic approaches and separation techniques for the stereoisomers of bis(1-phenylethyl)amine.

StereoisomerSynthetic MethodSeparation/PurificationKey Features
(R,R)- and (S,S)- Reductive amination of acetophenone with the corresponding enantiopure 1-phenylethylamine. d-nb.infoColumn chromatography. d-nb.infoHigh diastereoselectivity can be achieved. d-nb.info
(R,R)- and (S,S)- Diastereoselective hydrogenation of imine intermediates.Not specified in the source.Can yield high optical purity.
Meso (R,S)- Often formed alongside the enantiomers when using racemic starting materials.Fractional crystallization. researchgate.netDifferences in solubility allow for separation from the enantiomeric pair. researchgate.net
Mixture of Isomers Reaction of racemic 1-phenylethylamine with a coupling agent.Flash chromatography. mdpi.comAllows for the separation of the meso compound from the racemic mixture of enantiomers. mdpi.com

Interconversion Studies between Stereoisomers

The interconversion between the (R,R), (S,S), and meso stereoisomers of bis(1-phenylethyl)amine under normal conditions is not a facile process due to the high energy barrier required to break and reform the carbon-nitrogen bonds at the stereocenters. However, studies on derivatives of these amines provide insight into potential dynamic processes.

For instance, in the case of N,N-bis(1-phenylethyl)acetamides, which are closely related amide derivatives, two distinct dynamic processes have been identified using NMR spectroscopy. rsc.orgmdpi.com The process with a higher energy barrier corresponds to the classic amide bond rotation, which leads to the exchange of the E and Z 1-phenylethyl groups. rsc.orgmdpi.com A second, lower-energy process involves the exchange between different rotamers arising from the orientation of the 1-phenylethyl groups. rsc.orgmdpi.com While this interconversion occurs around the amide bond and not the stereocenters of the amine itself, it highlights the conformational flexibility of the molecule. The direct epimerization at the carbon centers of the parent amine, which would lead to interconversion between the diastereomers, requires much harsher conditions and is not typically observed under standard laboratory conditions. researchgate.net

Conformational Analysis

The three-dimensional shape and flexibility of meso-bis(1-phenylethyl)amine are dictated by rotations around its single bonds, particularly the N-C bonds. These conformational preferences are influenced by a delicate balance of steric and electronic effects.

Rotameric Studies and N-C Bond Torsion

The rotation around the N-C(sp3) bonds in amines and their derivatives gives rise to different staggered conformations, known as rotamers. In derivatives of bis(1-phenylethyl)amine, such as N,N-bis(1-phenylethyl)acetamide and its thio-analogue, detailed conformational analyses have been performed using NMR spectroscopy and computational methods. rsc.orgmdpi.com These studies have identified multiple rotamers that differ in the orientation of the two 1-phenylethyl groups relative to the rest of the molecule. rsc.orgmdpi.com

The following table presents the calculated free energy barriers for the lower energy rotational process in N,N-bis(1-phenylethyl)thioacetamide, which corresponds to the exchange of rotamers due to the orientation of the 1-phenylethyl groups.

CompoundProcessΔG‡ (kJ/mol)Temperature (K)
(R,S)-N,N-bis(1-phenylethyl)thioacetamide Rotamer Exchange59.9 ± 0.5298
(R,R)-N,N-bis(1-phenylethyl)thioacetamide Rotamer Exchange55.4 ± 0.5298

Data sourced from a study on N,N-bis(1-phenylethyl)thioacetamide derivatives. rsc.orgmdpi.com

Steric Effects on Conformation

In the case of the amide derivatives, computational studies have shown that steric interactions between the phenyl groups and the acetyl or thioacetyl group dictate the most stable rotameric forms. rsc.orgmdpi.com For example, conformations where the phenyl groups are oriented away from each other and from the carbonyl/thiocarbonyl group are generally favored to minimize steric clashes. The difference in the rotational barriers between the (R,S) and (R,R) diastereomers of the amides is also attributed to differences in their steric environments. rsc.orgmdpi.com The steric demand of the substituents on the nitrogen atom has been shown to directly correlate with the distortion of the chelate ring in metal complexes of similar phosphine-amine ligands. d-nb.info This principle underscores the significant impact of steric bulk on the conformational landscape of such molecules. While specific quantitative data on the steric effects in the parent this compound is limited, the principles derived from its derivatives provide a strong indication of the importance of steric factors in defining its conformational preferences.

Advanced Synthetic Methodologies for Meso Bis 1 Phenylethyl Amine and Its Derivatives

Reductive Amination Approaches

Reductive amination stands as a powerful and versatile method for the synthesis of chiral amines, offering high yields and enantioselectivities. d-nb.info This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine.

Catalytic Reductive Amination for Chiral Amine Synthesis

The direct synthesis of chiral primary amines from ketones and ammonia (B1221849) or its equivalents through asymmetric reductive amination is a highly sought-after but challenging transformation. acs.org A significant advancement in this area involves the use of transition metal catalysts. For instance, a ruthenium/C3-TunePhos catalytic system has been effectively used for the direct reductive amination of alkyl aryl ketones with ammonium (B1175870) acetate (B1210297) and molecular hydrogen, yielding industrially relevant primary amines with excellent enantiocontrol. acs.org

Another approach utilizes iridium catalysts. For example, the reductive amination of acetophenone (B1666503) can be achieved with high catalytic activity using an iridium catalyst, allowing for the synthesis of 1-phenylethylamine (B125046) under mild conditions. kanto.co.jp These catalysts have demonstrated high diastereoselectivity in the synthesis of primary amines from cycloaliphatic ketones. kanto.co.jp The development of cobalt catalysts has also shown promise for the synthesis of primary amines via reductive amination using hydrogen gas and aqueous ammonia under very mild conditions, outperforming some noble metal catalysts. d-nb.info

Key challenges in metal-catalyzed enantioselective reductive amination include the reversible formation of unstable NH-imine intermediates and the strong coordination of nitrogen-containing reagents to the metal center, which can inhibit catalytic activity. thieme-connect.com

Table 1: Catalytic Systems for Reductive Amination

Catalyst System Substrate Example Product Key Features
Ruthenium/C3-TunePhos Alkyl aryl ketones Chiral primary amines High enantioselectivity (>90% ee) acs.org
Iridium-based catalyst Acetophenone 1-Phenylethylamine High catalytic activity (S/C up to 10,000) kanto.co.jp

Enzyme-Engineered Reductive Amination

Biocatalysis, particularly the use of engineered enzymes, has emerged as a green and efficient alternative for chiral amine synthesis. acs.orgnih.gov Reductive aminases (RedAms) and imine reductases (IREDs) are NADPH-dependent oxidoreductases that catalyze the enantioselective reduction of imines and the reductive amination of carbonyl compounds. acs.org These enzymes can utilize ammonia or various amines as the amine donor, providing access to a wide range of primary, secondary, and tertiary chiral amines. acs.org

Fungal reductive aminases, for example, have demonstrated the ability to catalyze the reductive amination of a variety of ketones with short-chain primary amines. rsc.org Some of these enzymes exhibit a superior ability to use ammonia as the amine partner, which is highly advantageous for the synthesis of primary amines. rsc.org Furthermore, protein engineering has been successfully employed to enhance the stereoselectivity of these enzymes. For instance, a reductive aminase was engineered through structure-guided mutagenesis to produce a specific diastereomer of a chiral amine building block with multiple stereocenters. nih.gov This engineered enzyme generated the desired product with high enantiomeric excess from a racemic ketone. nih.gov

Enzyme-catalyzed reductive amination offers several advantages, including high stereo- and regioselectivity, mild reaction conditions, and the avoidance of toxic reagents and extensive protection/deprotection steps. frontiersin.org

Table 2: Enzyme-Engineered Reductive Amination Examples

Enzyme Type Substrate(s) Product Key Findings
Fungal Reductive Aminase (RedAm) Various ketones and primary amines Chiral secondary amines Up to >97% conversion and excellent enantiomeric excess. rsc.org
Engineered Reductive Aminase (IR-09 W204R) Racemic ketone and allylamine (S,S,S)-isomer of a chiral amine 45% conversion and 95% enantiomeric excess. nih.gov

Mannich-Type Condensation Reactions

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (such as a phenol (B47542) or a ketone). organic-chemistry.org This reaction is a powerful tool for constructing carbon-carbon bonds and introducing an aminomethyl group.

Synthesis of Chiral Phenolate (B1203915) Ligands

Meso-bis(1-phenylethyl)amine can be utilized in Mannich-type condensation reactions to synthesize chiral ligands. Specifically, (+)-bis-[(R)-1-phenylethyl]amine has been reacted with substituted phenols and formaldehyde (B43269) to produce new chiral monoanionic [ON] ancillary phenolate ligands. scirp.orgsigmaaldrich.comsigmaaldrich.com These reactions, conducted in refluxing ethanol (B145695), yield the desired ligands in moderate to high yields (50-85%). scirp.org The resulting chiral phenolate ligands are valuable in metal-catalyzed reactions, such as the ring-opening polymerization of lactones. scirp.org

Table 3: Synthesis of Chiral Phenolate Ligands via Mannich Condensation

Phenol Reactant Amine Reactant Yield Product Characterization
2,4-Di-tert-butylphenol (+)-bis-[(R)-1-phenylethyl]amine 55.9% Pale yellow oily compound scirp.org
4-Tert-butyl-2-methylphenol (+)-bis-[(R)-1-phenylethyl]amine 59.9% Pale yellow oily compound scirp.org

Synthesis of Chiral Naphthoxazines

Enantiomerically pure (S)-1-phenylethan-1-amine has been successfully employed in Mannich-type condensations with formaldehyde and various naphthalenediols to synthesize chiral bis-dihydro d-nb.inforsc.orgnaphthoxazines in excellent yields. mdpi.comresearchgate.net For example, the reaction of naphthalene-2,3-diol with (S)-(-)-1-phenylethane-1-amine and paraformaldehyde in ethanol at 50°C afforded the corresponding chiral bis-dihydro d-nb.inforsc.orgnaphthoxazine in 98% yield. mdpi.com These complex heterocyclic structures have potential applications in catalysis.

Preparation from Racemic Precursors

The resolution of racemic mixtures is a common and effective strategy for obtaining enantiomerically pure compounds. For amines like 1-phenylethylamine, this is often achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid, which can then be separated by fractional crystallization. nih.gov However, meso-tartaric acid, being achiral, cannot be used to resolve a racemic amine as it would form a mixture of enantiomers rather than diastereomers. quora.com

An alternative to classical resolution is enzymatic kinetic resolution. For instance, lipase (B570770) B from Candida antarctica can catalyze the acylation of racemic primary amines, leading to the separation of enantiomers with good yields and high enantiomeric excess. nih.gov

In the context of bis(1-phenylethyl)amine, the synthesis can start from racemic 1-phenylethylamine. One method involves the enzyme-mediated hydrolysis of bis(1-phenylethyl) glutarate, which contains both dl- and meso-form diastereomers. Lipase from Candida antarctica enantioselectively hydrolyzes the diester to yield optically pure (R)-1-phenylethanol, leaving the (S,S)-diester and (S)-monoester, which can then be chemically hydrolyzed to obtain the (S)-alcohol. scirp.org This approach allows for the stoichiometric recovery of both enantiomers in high yield and purity. scirp.org

Another strategy involves the chiral resolution of racemic 1-phenylethylamine by converting it into a bidentate Schiff base ligand, which can then be complexed with a metal ion and another chiral ligand to form diastereomeric complexes that can be separated. researchgate.net

Reaction with Oxalyl Derivatives

The reaction of secondary amines with oxalyl derivatives, such as oxalyl chloride or diethyl oxalate, is a standard method for forming oxalamides. In the case of this compound, this reaction yields N,N'-bis((R)-1-phenylethyl)-N,N'-bis((S)-1-phenylethyl)oxalamide. This transformation is typically achieved by treating the amine with the oxalyl derivative in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HCl formed when using oxalyl chloride.

A general procedure involves the reaction of an amine (1 mmol) with diethyloxalate (0.5 mmol) in a solvent such as toluene. The mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, an N,N'-disubstituted oxalamide, often precipitates from the solution upon cooling and can be isolated by filtration. researchgate.net This method is effective for producing a variety of oxalamide-based ligands. researchgate.net The resulting oxalamide from this compound possesses a C2-symmetric backbone which can be valuable in the construction of chiral ligands for asymmetric catalysis.

In a related synthetic strategy, oxalyl chloride is used to convert cyclic thiourea (B124793) derivatives into 2-chloroimidazolinium chloride intermediates. For instance, N,N'-bis[(S)-1-phenylethyl]ethylenediamine can be first reacted with thiophosgene (B130339) to form a cyclic thiourea, which is then treated with oxalyl chloride to yield 1,3-bis[(S)-phenylethyl]-2-chloroimidazolinium chloride. scholaris.ca This intermediate is a powerful guanylating agent for synthesizing more complex cyclic guanidine (B92328) structures. scholaris.ca

Table 1: Synthesis of Oxalamide Derivatives This table is a representative example based on general procedures.

Amine PrecursorOxalyl ReagentBase/ConditionsProductTypical YieldReference
AminodiolDiethyl oxalateToluene, RefluxN,N'-Bis(hydroxyalkyl)oxalamide87% researchgate.net
1-PhenylethylamineOxalyl chlorideTriethylamine, DichloromethaneN,N'-bis(1-phenylethyl)oxalamide---
Cyclic ThioureaOxalyl chloride---Chloroimidazolinium Chloride--- scholaris.ca

Reaction with Dicarboxylic Acid Chlorides

This compound can react with various dicarboxylic acid chlorides to form the corresponding bis-amides. These reactions are fundamental in creating ligands and polymers. The process typically involves the condensation of the amine with a diacyl chloride, such as adipoyl chloride or succinyl chloride, in an appropriate solvent with a base to scavenge the generated HCl.

For example, a general methodology for creating chiral bisamide ligands involves the reaction of a dicarboxylic acid with a chlorinating agent (like thionyl chloride or oxalyl chloride) to form the diacyl chloride in situ or in a separate step. mdpi.com This activated intermediate is then reacted with two equivalents of an amine. In the context of this compound, reacting it with a dicarboxylic acid chloride (Cl-CO-(CH₂)n-CO-Cl) would yield a meso, C1-symmetric bis-amide. The properties of the resulting polymer or ligand, such as conformational flexibility and coordination geometry, are dictated by the length and nature of the dicarboxylic acid linker. For instance, glutaryl (n=3) and adipoyl (n=4) chlorides are common reagents for this purpose. researchgate.net

The synthesis of C2-symmetrical bidentate bisamide ligands has been successfully demonstrated in high yields from chiral dicarboxylic acids and various amines, showcasing the robustness of this synthetic approach. mdpi.com

Table 2: Representative Reactions with Dicarboxylic Acid Chlorides This table is illustrative of the general reaction type.

AmineDicarboxylic Acid ChlorideProduct TypeReference
tert-Butyl amine(1R,2R)-3-Methylenecyclopropane-1,2-dicarbonyl dichlorideChiral Bisamide Ligand mdpi.com
This compoundAdipoyl ChloridePolyamide/Bis-amide researchgate.netresearchgate.net
This compoundSuccinyl ChloridePolyamide/Bis-amide researchgate.net

Chiral Pool Approaches and Stereospecific Conversions

The synthesis of this compound is an excellent example of a chiral pool approach, where an abundant, enantiopure natural product or its derivative is used as a starting material. acs.orgnih.gov The quintessential precursor for this synthesis is enantiomerically pure 1-phenylethylamine (also known as α-methylbenzylamine), which is readily available in both (R) and (S) forms.

The stereochemistry of the resulting bis(1-phenylethyl)amine is directly determined by the stereochemistry of the starting amine precursors.

Reacting two equivalents of (R)-1-phenylethylamine results in the chiral (R,R)-bis(1-phenylethyl)amine . sigmaaldrich.com

Reacting two equivalents of (S)-1-phenylethylamine results in the chiral (S,S)-bis(1-phenylethyl)amine .

The synthesis of This compound , which has the (R,S) configuration, is achieved by reacting one equivalent of (R)-1-phenylethylamine with one equivalent of (S)-1-phenylethylamine. nih.gov

A common synthetic method is the reductive amination of acetophenone with an enantiopure 1-phenylethylamine. For example, reacting (S)-α-methylbenzylamine with acetophenone forms an intermediate imine, which is then reduced. This process leads to a mixture of the (S,S) and meso diastereomers, which can then be separated by chromatography or crystallization. A similar reaction starting with (R)-1-phenylethylamine would yield the (R,R) and meso forms. The separation of these diastereomers is a critical step in isolating the pure meso compound. vulcanchem.com

Strategies for Enantiopure Precursors

The availability of enantiopure (R)- and (S)-1-phenylethylamine is foundational to the chiral pool synthesis of its dimeric derivatives. These precursors are typically obtained by the resolution of a racemic mixture of 1-phenylethylamine.

One of the most effective methods for resolution is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid, such as L-malic acid or tartaric acid. acs.org The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Enzymatic kinetic resolution is another powerful and widely used strategy. Lipases, such as Novozym 435 (lipase B from Candida antarctica), are highly effective at selectively acylating one enantiomer of the amine in the presence of an acyl donor. researchgate.net This leaves the other enantiomer unreacted, allowing for the separation of the acylated amine from the unreacted amine. This chemo-enzymatic method is attractive for its high enantioselectivity and environmentally benign conditions.

Table 3: Methods for Preparing Enantiopure 1-Phenylethylamine

MethodDescriptionKey Reagent/EnzymeAdvantageReference
Diastereomeric Salt ResolutionForms separable diastereomeric salts with a chiral acid.L-Malic Acid / Tartaric AcidScalable, classic method. acs.org
Enzymatic Kinetic ResolutionSelective acylation of one enantiomer from a racemic mixture.Novozym 435 (Lipase)High enantiomeric excess (ee), mild conditions. researchgate.net
Chiral Resolving AgentThe amine itself is used to resolve other chiral compounds, like dicarboxylic acids.(R)-(+)-α-methylbenzyl amineDemonstrates its utility in chiral chemistry. mdpi.com

Chiral Resolution Techniques Applied to Meso Bis 1 Phenylethyl Amine Systems

Diastereomeric Salt Formation and Crystallization-Based Resolutionfiveable.mewikipedia.org

The classical method of resolution via diastereomeric salt formation is a primary technique for separating the chiral enantiomers of bis(1-phenylethyl)amine. wikipedia.org This process involves reacting the mixture of stereoisomers with a single enantiomer of a chiral resolving agent. libretexts.org The (R,R) and (S,S) enantiomers form diastereomeric salts with the resolving agent, while the meso compound forms its own distinct salt. These different salts possess unique physical properties, such as solubility and melting points, which allows for their separation through fractional crystallization. fiveable.me

The choice of a chiral resolving agent is critical for successful separation. For resolving basic compounds like amines, chiral acids are typically employed. stereoelectronics.org The effectiveness of the resolution depends on the ability of the chosen agent to form crystalline salts with significantly different solubilities for each stereoisomer. nih.gov The selection is often empirical, and screening a variety of agents is a common practice to find the optimal conditions for separation. wikipedia.orgonyxipca.com Common resolving agents are readily available as single enantiomers and are often derived from natural sources. libretexts.org

Table 1: Potential Chiral Resolving Agents for Amine Resolution

Resolving Agent Type Examples
Carboxylic Acids (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, (+)-Malic acid, (-)-Mandelic acid onyxipca.com
Sulfonic Acids (+)-Camphor-10-sulfonic acid onyxipca.com

This table is generated based on common resolving agents for amines as described in the literature. onyxipca.com

When a racemic mixture of a chiral amine is treated with an enantiomerically pure chiral acid, two diastereomeric salts are formed. fiveable.me These diastereomers are no longer mirror images and thus have different physical properties. libretexts.org The separation relies on the difference in solubility between these salts in a specific solvent. rsc.org The less soluble diastereomeric salt will preferentially crystallize and precipitate from the solution, while the more soluble one remains in the mother liquor. rsc.orgresearchgate.net The efficiency of this separation is influenced by factors such as the solvent, temperature, and the stoichiometry of the resolving agent. onyxipca.comresearchgate.net In a system containing the meso-bis(1-phenylethyl)amine, it would form a third salt with the resolving agent, which would also exhibit a unique solubility, potentially allowing for its separation from the enantiomeric salts. The crystal lattice energy, influenced by interactions like hydrogen bonding, plays a significant role in determining which salt is less soluble. nih.gov

After the less soluble diastereomeric salt has been isolated by filtration and purified, typically through recrystallization, the chiral resolving agent must be removed to recover the pure enantiomer of the amine. wikipedia.org This is generally accomplished by a simple acid-base extraction. stereoelectronics.org The diastereomeric salt is treated with a strong base, such as sodium hydroxide, to deprotonate the amine and regenerate the free enantiomerically pure amine. libretexts.orglibretexts.org The chiral resolving agent remains in the aqueous layer as its salt, allowing the purified amine enantiomer to be extracted into an organic solvent. stereoelectronics.org A similar process would be used to recover the meso compound if its salt was the one isolated.

Chromatographic Enantioseparationsigmaaldrich.comjiangnan.edu.cn

Chromatographic methods offer a powerful alternative for the analytical and preparative separation of stereoisomers, including the separation of meso compounds from their chiral counterparts. sigmaaldrich.comjiangnan.edu.cn These techniques utilize a chiral stationary phase (CSP) that interacts transiently and differently with each stereoisomer, leading to different retention times and thus separation. mdpi.com

Chiral HPLC is a widely used and effective method for separating stereoisomers. jiangnan.edu.cn The separation occurs on a column packed with a chiral stationary phase (CSP). The differential interaction between the solutes and the CSP allows for the separation of all three stereoisomers of bis(1-phenylethyl)amine. sigmaaldrich.com An analogous separation of 2,6-bis-(1-phenyl-ethyl)-4-methylaniline on a CYCLOBOND I 2000 RSP column demonstrated the clear separation of the meso peak from the two enantiomeric peaks. sigmaaldrich.com This indicates that a similar strategy would be effective for the target compound. The choice of mobile phase and column type is crucial for achieving optimal separation. sigmaaldrich.commdpi.com

Table 2: Representative HPLC Conditions for Separation of Meso and Chiral Isomers

Parameter Condition
Column CYCLOBOND I 2000 RSP (250x4.6mm) sigmaaldrich.com
Mobile Phase 30/70 Acetonitrile / 0.1% TEAA, pH 6.5 sigmaaldrich.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Detection UV

| Hypothetical Elution Order | 1. Meso-bis(1-phenylethyl)amine2. (R,R)-bis(1-phenylethyl)amine3. (S,S)-bis(1-phenylethyl)amine |

This table is based on a reported separation of an analogous compound. sigmaaldrich.com The elution order is hypothetical.

Gas chromatography using a chiral stationary phase is another established technique for the enantioseparation of volatile compounds like amines. jiangnan.edu.cnresearchgate.net For GC analysis, amines are often derivatized, for instance by acylation, to improve their volatility and chromatographic behavior. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, which is often based on modified cyclodextrins. researchgate.netsigmaaldrich.com These differing interactions cause the stereoisomers, including the meso form, to travel through the column at different rates, enabling their separation and quantification. acs.org

Table 3: Representative GC Conditions for Chiral Amine Analysis

Parameter Condition
Analyte Form N-Trifluoroacetyl (N-TFA) derivative sigmaaldrich.com
Column Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 µm) sigmaaldrich.com
Oven Temperature 130 °C (Isothermal) sigmaaldrich.com
Carrier Gas Helium sigmaaldrich.com
Detector Flame Ionization Detector (FID) sigmaaldrich.com

| Hypothetical Elution Order | 1. This compound derivative2. (S,S)-bis(1-phenylethyl)amine derivative3. (R,R)-bis(1-phenylethyl)amine derivative |

This table is based on reported conditions for the analysis of 1-phenylethylamine (B125046) derivatives. sigmaaldrich.com The elution order is hypothetical.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" technology for the separation and purification of chiral compounds. waters.com It offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and lower back pressure, owing to the physical properties of supercritical fluids like carbon dioxide (CO2). shimadzu-webapp.euafmps.be The principles of SFC are similar to normal-phase liquid chromatography, typically using CO2 as the main, non-polar mobile phase, supplemented with a polar organic co-solvent or modifier. waters.com

The resolution of enantiomers in SFC is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose (B213188) and amylose) are particularly successful and widely used for a broad range of racemic compounds, including amines. chiraltech.comwaters.com The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase.

Method development for the chiral separation of amines in SFC is a systematic process. afmps.be A generic screening strategy often involves testing a set of complementary polysaccharide-based columns with different organic modifiers. afmps.be Alcohols such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and isopropanol (B130326) (IPA) are common first-choice co-solvents. chiraltech.com For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine (B46881) or triethylamine) to the co-solvent is often necessary to improve peak shape and achieve resolution. chiraltech.com Further optimization can be achieved by adjusting parameters such as temperature, back pressure, and the gradient of the co-solvent. afmps.be The evolution towards ultra-high performance SFC (UHPSFC) further enhances speed and efficiency, although the full potential for chiral separations awaits the development of customized sub-2 µm chiral stationary phases. afmps.be

While specific conditions for this compound are not published, the table below outlines a typical screening protocol for chiral amines that would be the starting point for method development.

ParameterConditionRationale/Comment
Columns (CSPs) Polysaccharide-based (e.g., Daicel Chiralpak series, RegisCell, RegisPack)Proven high success rate for a wide diversity of chiral compounds. chiraltech.comwaters.com
Mobile Phase CO2 / Co-solventStandard for SFC; CO2 is the primary mobile phase. waters.com
Co-solvent Screening Methanol, Ethanol, IsopropanolThese alcohols are the most common and effective modifiers for chiral SFC. chiraltech.com
Additive 0.5-1% Diethylamine (DEA) or Triethylamine (B128534) (TEA) in co-solventEssential for improving peak shape and enabling resolution of basic amines. chiraltech.com
Flow Rate 2.0 - 4.0 mL/minHigher flow rates than HPLC are possible due to low mobile phase viscosity, enabling faster analysis. afmps.be
Back Pressure 150 barA typical starting pressure to maintain the supercritical state of CO2. shimadzu-webapp.eu
Temperature 40 °CA common starting temperature; can be varied to optimize selectivity. shimadzu-webapp.eu

Advanced Characterization and Spectroscopic Analysis of Meso Bis 1 Phenylethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For meso-bis(1-phenylethyl)amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm its constitution, configuration, and conformation.

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound would be expected to be simpler than that of its chiral counterparts due to the molecule's plane of symmetry. The two phenylethyl groups are chemically equivalent. Key expected signals would include:

Aromatic protons: A multiplet in the aromatic region (typically δ 7.2-7.4 ppm) integrating to 10 protons.

Methine protons (CH): A quartet, due to coupling with the adjacent methyl protons. The chemical shift of this proton would be informative.

Methyl protons (CH₃): A doublet, resulting from coupling to the methine proton.

Amine proton (NH): A broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum would similarly reflect the molecule's symmetry, showing a reduced number of signals compared to a chiral diastereomer. Expected signals would correspond to the unique carbon environments: the methyl carbon, the methine carbon, the ipso, ortho, meta, and para carbons of the phenyl ring.

Two-Dimensional (2D) NMR Experiments (COSY, HMBC, HSQC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, a cross-peak between the methine proton and the methyl protons would be a key correlation, confirming their connectivity within the phenylethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine and methyl groups, as well as the protonated carbons of the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is invaluable for conformational analysis. For this compound, NOESY could reveal through-space interactions between the protons of the two phenylethyl groups, helping to determine their relative orientation and the preferred conformations around the C-N bonds.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as conformational changes that are rapid on the NMR timescale at room temperature. acs.org By lowering the temperature, it is possible to slow down these processes, potentially resolving separate signals for different conformers. For this compound, VT NMR could be used to study the rotation around the C-N bonds and the C-phenyl bonds, providing insights into the energy barriers of these processes and the relative populations of different staggered conformations. nih.govresearchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the atomic composition of the molecule and distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomer Identification

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. A key application of GC-MS in the context of bis(1-phenylethyl)amine would be the separation and identification of its diastereomers (meso, (R,R), and (S,S)). By using a suitable chiral GC column, it is often possible to separate diastereomers, which would then be individually identified by their mass spectra. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and a characteristic fragmentation pattern that could be used for its identification. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unambiguous proof of its (R,S) configuration and reveal detailed information about its molecular geometry and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (SCXRD) involves directing X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a detailed electron density map, from which the atomic positions can be determined with high precision.

For this compound, an SCXRD analysis would be expected to reveal the presence of both (R)- and (S)-configured stereocenters at the two chiral carbons within the same molecule. This analysis would confirm the meso identity of the compound. Key structural parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. Furthermore, the data would illustrate the conformation of the molecule and the packing arrangement of molecules within the crystal lattice, highlighting any intermolecular forces like hydrogen bonding or van der Waals interactions. While specific crystallographic data for the meso isomer is not widely reported, the technique remains the definitive standard for absolute configuration and solid-state structure determination.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered solid sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This pattern is generated by the constructive interference of X-rays scattered by the crystal planes within the sample.

The PXRD pattern of a bulk sample of this compound could be used for phase identification, purity assessment, and to gain insights into the material's crystallinity. Each crystalline solid produces a unique PXRD pattern based on its crystal structure. Therefore, the technique is invaluable for distinguishing between different polymorphs (different crystal structures of the same compound) or for confirming that a synthesized batch of material matches a known standard. The pattern consists of a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being characteristic of the substance's crystal lattice.

Chiroptical Techniques

Chiroptical techniques measure the differential interaction of a substance with left- and right-circularly polarized light. These methods are exceptionally sensitive to the chirality of a molecule.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a substance. This phenomenon is only observed in chiral molecules, as they lack an improper axis of rotation (including a plane of symmetry or a center of inversion).

This compound is, by definition, an achiral molecule. wikipedia.orglibretexts.org It possesses an internal plane of symmetry that relates its two stereocenters, which are of opposite configuration ((R) and (S)). wikipedia.orgquora.com Because of this internal mirror plane, the molecule as a whole is superimposable on its mirror image and is therefore achiral. wikipedia.org As a result, a pure sample of this compound will not produce a CD spectrum. This lack of a CD signal is a key experimental confirmation of its meso identity, distinguishing it from its chiral, optically active diastereomers, (R,R)-bis(1-phenylethyl)amine and (S,S)-bis(1-phenylethyl)amine, which would produce mirror-image CD spectra.

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a sample of a chiral substance. This measurement is performed using a polarimeter. An optically active compound will rotate the plane of polarized light by a specific angle, which is reported as the specific rotation [α].

As an achiral meso compound, this compound is optically inactive. wikipedia.orglibretexts.org A pure sample of the compound will not rotate the plane of polarized light, resulting in an observed optical rotation of 0°. This is a fundamental property of all meso compounds and serves as a critical distinction from their chiral enantiomeric counterparts. libretexts.org In contrast, the chiral isomers of bis(1-phenylethyl)amine exhibit significant optical rotation.

CompoundConfigurationSpecific Rotation [α]Conditions
This compound(R,S)(Expected)
(+)-Bis(1-phenylethyl)amine(R,R)+199.0°Neat, 20°C
(-)-Bis(1-phenylethyl)amine(S,S)-159°c = 2 in ethanol (B145695)

Data sourced from commercial supplier specifications for the (R,R) and (S,S) isomers. The value for the meso isomer is the theoretically expected value. sigmaaldrich.comsigmaaldrich.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. Agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₆H₁₉N, the theoretical elemental composition can be precisely calculated based on the atomic weights of carbon, hydrogen, and nitrogen.

ElementSymbolAtomic Weight (g/mol)CountTotal Mass (g/mol)Theoretical Mass %
CarbonC12.01116192.17685.28%
HydrogenH1.0081919.1528.50%
NitrogenN14.007114.0076.22%
Total C₁₆H₁₉N --225.335 100.00%

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement (typically within ±0.4%) with these calculated theoretical values, thereby confirming its molecular formula.

Applications of Meso Bis 1 Phenylethyl Amine in Asymmetric Catalysis and Advanced Organic Synthesis

As Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The nitrogen atoms of meso-bis(1-phenylethyl)amine can coordinate to metal centers, forming chiral complexes that catalyze a variety of asymmetric reactions. The fixed spatial arrangement of the phenyl groups creates a defined chiral environment around the metal, enabling stereoselective transformations.

Design and Synthesis of Ligand Scaffolds

The this compound framework serves as a versatile scaffold for a range of chiral ligands. Synthetic strategies typically involve derivatization at the secondary amine position to introduce phosphine, oxazoline, imidazoline, or other coordinating groups. Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts. sigmaaldrich.com

Common synthetic approaches include:

Phosphoramidite Ligands: Reaction of the diamine with phosphorus(III) chlorides, such as PCl3, followed by reaction with a chiral diol (e.g., BINOL derivatives), yields phosphoramidite ligands. These ligands have proven effective in copper-catalyzed conjugate additions.

Oxazoline and Imidazoline Ligands: Condensation of the diamine scaffold with amino alcohols or their derivatives can lead to the formation of bis(oxazoline) or bis(imidazoline) ligands. mdpi.commdpi.com These C2-symmetric ligands are widely used in various metal-catalyzed processes, including Friedel-Crafts alkylations. mdpi.com The synthesis often involves converting a dicarboxylic acid to a dichloride, reacting it with a chiral amino alcohol, and then inducing ring closure. mdpi.com

Salen-type Ligands: Condensation with aldehydes, such as salicylaldehyde, can produce Schiff base ligands. These ligands, often used in complexes with metals like cobalt or manganese, are effective catalysts for various asymmetric transformations. nih.gov

The modular nature of these syntheses allows for fine-tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for a specific catalytic reaction.

Application in Asymmetric Hydrogenation

Ligands derived from chiral diamines are pivotal in the field of asymmetric hydrogenation, a key technology for producing enantiomerically pure compounds. While specific data on ligands derived directly from this compound is limited, the broader class of chiral diamine-based ligands is extensively used in metal-catalyzed (e.g., Ru, Rh, Ni) hydrogenation of prochiral olefins, ketones, and imines.

The mechanism of these reactions is highly dependent on the ligand structure. For instance, in the nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl imines, the enantio-determining step is the nickel-hydride transfer. nih.gov The ligand's structure influences the reaction pathway and the stability of the transition states, ultimately controlling the enantioselectivity through factors like steric repulsion and non-covalent interactions (e.g., CH-π). nih.gov The cleavage of α-PEA moieties via regioselective hydrogenation of bis-amines is a known strategy to produce other chiral amines with high enantioselectivity. nih.gov

Utility in Asymmetric Ring-Opening Reactions

The catalytic asymmetric ring-opening (ARO) of meso-epoxides with nucleophiles is a powerful method for synthesizing chiral β-amino alcohols and related structures, which are valuable building blocks for pharmaceuticals. nih.gov Chiral ligands based on vicinal diamine scaffolds are frequently employed to control the stereoselectivity of this transformation.

For example, chiral cobalt(III) complexes based on (R,R)-1,2-diphenylethylenediamine have been shown to act as bifunctional catalysts for the kinetic resolution of epoxides via reaction with CO2. nih.gov These catalysts possess both a Lewis acidic metal center to activate the epoxide and hydrogen-bond donating NH groups to interact with the nucleophile. While direct examples using this compound are not prominent, the underlying principle of using a C2-symmetric diamine to create a chiral pocket around a Lewis acidic metal is directly applicable.

Epoxide SubstrateCatalyst Loading (mol%)Selectivity Factor (s)Reference
trans-Chalcone epoxide22.8 nih.gov

This table presents data for a related catalyst based on the (R,R)-1,2-diphenylethylenediamine scaffold to illustrate the principle of asymmetric ring-opening.

Role in Asymmetric Addition Reactions (e.g., diethylzinc to aldehydes)

The enantioselective addition of organometallic reagents, such as diethylzinc (Et2Zn), to aldehydes is a fundamental C-C bond-forming reaction for creating chiral secondary alcohols. The catalysis of this reaction often relies on chiral ligands that coordinate to the zinc atom, directing the approach of the ethyl group to one face of the aldehyde.

Ligands derived from 1-phenylethylamine (B125046) (α-PEA) and its derivatives are effective in this role. nih.gov The chiral environment created by the ligand-metal complex is responsible for the high levels of enantioselectivity observed. The reaction between various aldehydes and diethylzinc can be catalyzed by in-situ generated complexes of chiral ligands and Zn(II), yielding the corresponding chiral alcohols in good yields and with significant enantiomeric excess.

AldehydeLigand TypeYield (%)ee (%)Reference
Benzaldehydeα-PEA derived aminonaphthol>9585 nih.gov
p-Chlorobenzaldehydeα-PEA derived aminonaphthol9194 nih.gov
Ferrocenecarboxaldehydeα-PEA derived aminonaphthol8890 nih.gov

This table shows representative results for asymmetric addition reactions using ligands derived from the general α-PEA scaffold.

Catalytic Activity in Mannich-Type Reactions

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. Asymmetric versions of this reaction are crucial for synthesizing chiral amines and their derivatives. Organocatalysts based on chiral diamines have emerged as powerful tools for controlling the stereoselectivity of Mannich-type reactions.

Scaffolds like 1,2-diphenylethylenediamine can be derivatized to create bifunctional catalysts (e.g., primary-secondary diamines or thiourea (B124793) derivatives) that activate the reactants through distinct non-covalent interactions. mdpi.com For instance, one amine group can form an enamine with a donor ketone, while the other functional group (e.g., a thiourea or a second amine) can activate the imine electrophile through hydrogen bonding. This dual activation within a defined chiral environment leads to high diastereo- and enantioselectivity.

As Chiral Auxiliaries in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired reaction, the auxiliary is removed, having served its purpose of controlling stereochemistry. Derivatives of 1-phenylethylamine are widely used as effective chiral auxiliaries. nih.govdntb.gov.ua

This compound or its single-enantiomer congeners can be converted into amides or imides by reaction with carboxylic acid derivatives. The resulting chiral framework effectively shields one face of the enolate that is formed upon deprotonation. Subsequent reaction with an electrophile, such as an alkyl halide, occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in excess. nih.govresearchgate.net This strategy has been successfully applied to the diastereoselective alkylation of propionimides and glycinate derivatives. nih.govresearchgate.net Following the alkylation step, the auxiliary can be cleaved, typically by hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary. sigmaaldrich.com

Substrate TypeElectrophileDiastereomeric Ratio (dr)Reference
Chiral propionimideAlkyl halide>95:5 nih.gov
Chiral glycinate enolateMethyl iodide78:22 researchgate.net
Imine from tryptamine(Reduction)75:25 researchgate.net

This table provides examples of diastereoselectivity achieved using chiral auxiliaries derived from 1-phenylethylamine.

Diastereoselective Michael Additions

While direct catalysis by this compound in Michael additions is not extensively documented in the provided results, the broader class of chiral bis(1-phenylethyl)amines, particularly the C2-symmetric enantiomers ((R,R) and (S,S)), are utilized to create chiral lithium amide bases. These bases are instrumental in conjugate addition reactions. For instance, homochiral lithium amides derived from these amines are used for Michael additions to α,β-unsaturated esters, leading to the synthesis of products like R-β-amino butanoic acid and S-β-tyrosine with high diastereoselectivity. sigmaaldrich.com This highlights the role of the bis(1-phenylethyl)amine framework in establishing stereocontrol during the formation of new carbon-carbon bonds.

Synthesis of Enantiomerically Enriched Products

The 1-phenylethylamine (α-PEA) motif, of which this compound is a derivative, is a cornerstone in the synthesis of enantiomerically enriched products. nih.gov It functions as a chiral auxiliary, a temporary component of a molecule that directs the stereoselective formation of a new stereocenter. For example, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester is a key step in the synthesis of pyrrolizidine alkaloids. nih.gov

Furthermore, α-PEA derivatives are used as chiral building blocks. Reductive amination of ketones with chiral α-PEA, followed by hydrogenolysis, can yield other chiral amines with excellent enantioselectivity. nih.gov This strategy is employed in the synthesis of pharmaceutical intermediates like (+)-Rivastigmine and (+)-calcimimetic NPS R-568. nih.gov

Formation of Diastereomeric Amides

A classical and effective method for the resolution of racemic carboxylic acids involves their reaction with an enantiomerically pure amine to form a pair of diastereomeric amides or salts. nih.gov These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. researchgate.net this compound, by virtue of its amine functionality, can react with racemic carboxylic acids. The resulting products would be two diastereomers, each formed from one enantiomer of the acid and the meso amine. This strategy has been successfully applied for the resolution of compounds like racemic 1,4-benzodioxane-2-carboxylic acid using 1-phenylethylamine, where the less soluble amide diastereomer precipitates, enabling separation. nih.gov The separated diastereomers can then be hydrolyzed to yield the enantiomerically pure acids.

Organocatalysis and Organocatalyst Design

The structural framework of 1-phenylethylamine is a privileged component in the design of organocatalysts, which are small organic molecules that accelerate chemical reactions.

Construction of Modular Chiral Organocatalysts

The 1-phenylethylamine unit is frequently incorporated into more complex molecular architectures to create effective modular chiral organocatalysts. nih.gov Its chirality and structural rigidity are key to inducing stereoselectivity. These modular catalysts are often designed with distinct functional groups—a chiral amine component for stereocontrol, a binding site for the substrate, and a reactive group to facilitate the transformation. The synthesis of various chiral ligands and catalysts often begins with α-PEA, highlighting its role as a fundamental chiral building block. nih.gov

Application in Various Synthetic Transformations

Organocatalysts derived from the 1-phenylethylamine scaffold have been applied to a range of important synthetic reactions. nih.gov For example, they are used in Mannich and Betti-type reactions to produce enantiomerically pure products. nih.gov A three-component reaction between β-naphthol, chiral α-PEA, and an α,β-unsaturated aldehyde can yield benzo[f]chromen-3-amine derivatives with high stereocontrol. nih.gov The versatility of the α-PEA moiety allows for its incorporation into catalysts for diverse transformations, contributing significantly to the toolbox of modern asymmetric synthesis. nih.gov

Chiral Resolution Reagents for Other Racemic Compounds

Beyond carboxylic acids, bis(1-phenylethyl)amine and its parent amine are effective resolving agents for a variety of racemic compounds. lookchem.com The principle remains the formation of diastereomeric pairs that can be separated. This technique is a cornerstone of obtaining enantiopure substances and is widely applied in both academic research and industrial processes. researchgate.netd-nb.info For instance, racemic 1-phenylethylamine itself can be resolved using chiral acids like tartaric acid to form diastereomeric salts with different solubilities. rsc.org The enantiomerically pure amine can then be used to resolve other racemic compounds. This method has been used for the enantioseparation of various compounds, including alcohols, by first converting them into an acidic derivative or by forming diastereomeric complexes. nih.gov The bulky phenylethyl groups often lead to significant differences in the crystal packing of the resulting diastereomers, which facilitates a more efficient separation.

Resolution of Carboxylic Acids

The resolution of racemic mixtures is a critical process in chemical synthesis, particularly for the pharmaceutical and agrochemical industries, where the biological activity of a compound is often exclusive to a single enantiomer. One of the most established and widely used methods for separating enantiomers of acidic and basic compounds is through the formation of diastereomeric salts. researchgate.net This technique leverages the reaction of a racemic mixture with a single, pure enantiomer of a resolving agent. While the original enantiomers are chemically identical and have the same physical properties, the resulting diastereomeric salts are not mirror images and therefore exhibit different physical characteristics, such as solubility, melting point, and crystal structure. libretexts.org

The process involves combining the racemic carboxylic acid with an enantiomerically pure chiral amine, such as a derivative of 1-phenylethylamine. This acid-base reaction forms a pair of diastereomeric salts: ((R)-acid·(chiral)-amine) and ((S)-acid·(chiral)-amine). Due to their distinct physical properties, one of the diastereomeric salts will typically be less soluble in a given solvent system. This difference in solubility allows for the separation of the less soluble salt via fractional crystallization. nih.govresearchgate.net After separation, the purified diastereomeric salt is treated with a strong acid to break the ionic bond, thereby liberating the desired, enantiomerically pure carboxylic acid and regenerating the chiral resolving agent. libretexts.org

The efficiency of such resolutions is influenced by several factors, including the structure of both the acid and the resolving agent, the choice of solvent, and the crystallization temperature. The molecular packing and intermolecular interactions, particularly hydrogen bonding within the crystal lattice of the diastereomeric salts, play a crucial role in the chiral discrimination process. nih.govresearchgate.net For instance, in the resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine, it was found that the hydrogen bonds were stronger in the less soluble salt, contributing to its preferential crystallization. nih.gov

While specific data for this compound is not detailed in the available literature, the principle remains the same. The table below illustrates representative data for the resolution of a racemic carboxylic acid using a chiral amine, demonstrating the typical outcomes of such a process.

Table 1: Representative Data for the Resolution of Racemic Mandelic Acid
Resolving AgentRacemic AcidSolventIsolated Diastereomeric SaltYield of Less Soluble SaltEnantiomeric Excess (ee) of Recovered Acid
(S)-1-Phenylethylamine(R,S)-Mandelic AcidEthanol (B145695)(S)-Amine·(S)-Acid Salt~40% (of theoretical 50%)>95%
(R)-1-Phenylethylamine(R,S)-Mandelic AcidEthanol(R)-Amine·(R)-Acid Salt~42% (of theoretical 50%)>97%

Chirality Sensing and Discrimination

Chirality sensing is the process of detecting and differentiating between the enantiomers of a chiral molecule, which is fundamental in fields ranging from asymmetric synthesis to pharmacology. Chiral molecules like this compound can act as probes or sensors by interacting with an analyte to produce a measurable signal that is dependent on the analyte's stereochemistry. This interaction, which can be covalent or non-covalent, creates a diastereomeric relationship between the sensor and the individual enantiomers of the analyte, leading to distinct spectroscopic or physical responses.

Dynamic Chirality Transmission and Induction of Optical Activity

A key principle in chirality sensing is the transmission of chiral information from a sensor to an analyte. A fascinating manifestation of this is the induction of optical activity in an achiral molecule by a chiral one. nih.gov An achiral molecule, which does not rotate plane-polarized light and is silent in circular dichroism (CD) spectroscopy, can be made chiroptically active when it forms a complex with a chiral molecule. nih.gov

This phenomenon, known as induced circular dichroism (ICD), occurs when the chromophores of the achiral species are forced into a spatially defined, twisted arrangement upon binding to the chiral sensor. acs.org The chiral environment provided by the sensor molecule perturbs the electronic transitions of the achiral analyte, resulting in a measurable CD signal. The sign and magnitude of this induced signal can reflect the absolute configuration of the chiral sensor. nih.gov

For example, a stereodynamic probe, which can rapidly interconvert between achiral and chiral conformations, can be biased towards a single chiral form (e.g., P-helical or M-helical) upon binding to a chiral amine. mdpi.com This dynamic chirality transmission results in a dominant diastereomeric complex with a distinct chiroptical signature. The process relies on the transfer of structural information from the permanent chiral center of the amine to the labile chromophoric system of the probe, effectively translating the point chirality of the amine into the helical chirality of the complex. mdpi.com This principle is foundational for developing highly sensitive chiroptical sensors.

Chiroptical Sensing Methodologies

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for chirality sensing. CD spectroscopy measures the differential absorption of left and right circularly polarized light, a property inherent to chiral molecules. When a chiral sensor like an amine derivative binds to an analyte, it can generate a new CD signal or modify an existing one, providing both qualitative and quantitative information about the analyte's chirality. nih.gov

In a typical chiroptical sensing assay, the covalent or non-covalent attachment of a chiral analyte to a sensor molecule with a suitable chromophore results in a strong and distinct CD signal. nih.gov This method can be exceptionally sensitive, allowing for analysis at very low concentrations. For instance, the reaction of 1-phenylethylamine with a coumarin-based probe generates a product with a strong CD signal, which can be used to determine the absolute configuration, concentration, and enantiomeric excess of the amine. nih.govscispace.com The intensity of the CD signal often shows a linear relationship with the enantiomeric excess (ee) of the analyte, enabling precise quantification. nih.gov

Another significant methodology is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. researchgate.net In the presence of a chiral agent, the enantiomers of an analyte experience different magnetic environments, leading to the splitting of NMR signals into two distinct sets, one for each enantiomer. This allows for the direct determination of enantiomeric purity. researchgate.net While derivatization involves forming covalent diastereomeric complexes, chiral solvating agents operate through weaker, non-covalent interactions like hydrogen bonding. researchgate.net

The table below illustrates how chiroptical sensing data might appear, showing the distinct CD responses generated by the interaction of a chiral sensor with two different enantiomers of an analyte.

Table 2: Representative Chiroptical Sensing Data
SystemAnalyte EnantiomerWavelength of Max Absorption (nm)Induced CD Signal (mdeg)Inferred Absolute Configuration
Chiral Amine Sensor + Analyte A(R)-Enantiomer350+15.2R
Chiral Amine Sensor + Analyte A(S)-Enantiomer350-14.9S
Chiral Amine Sensor + Analyte B(R)-Enantiomer362-8.5R
Chiral Amine Sensor + Analyte B(S)-Enantiomer362+8.7S

Computational and Theoretical Studies of Meso Bis 1 Phenylethyl Amine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are essential for investigating the fundamental properties of meso-bis(1-phenylethyl)amine. These computational techniques are used to determine the molecule's electronic structure, optimized geometry, and various physicochemical properties.

Methodologies: A variety of computational methods are employed to study this class of compounds. Density Functional Theory (DFT) is a widely used approach due to its balance of accuracy and computational cost. researchgate.net Common functionals like B3LYP are often paired with basis sets such as 6-31G(d) or cc-pVTZ to model the system accurately. For more precise energy calculations, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) can be utilized. researchgate.net Molecular mechanics (MM) methods, such as MM2, are also applied, particularly for initial conformational searches and for studying large systems where quantum methods would be computationally prohibitive. rsc.org

Applications: These calculations provide data on bond lengths, bond angles, and dihedral angles of the molecule's lowest energy structure. They can also be used to compute electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, DFT calculations on related structures have been used to analyze electronic properties and optimize geometries, providing a deep understanding of the molecule's stability and reactivity. researchgate.net

Table 1: Common Computational Methods and Their Applications
MethodTypical Basis SetPrimary Applications
Density Functional Theory (DFT)6-311++G(d,p), 6-31G(d)Geometry optimization, vibrational frequencies, electronic properties (HOMO/LUMO), reaction mechanisms.
Møller-Plesset Perturbation Theory (MP2)6-311++G(d,p)High-accuracy energy calculations, study of electron correlation effects. researchgate.net
Molecular Mechanics (MM2, MMFF)N/AInitial conformational searches, study of large systems, dynamic simulations. rsc.org
Austin Model 1 (AM1)N/ASemi-empirical calculations for rapid screening of conformations and reaction pathways. rsc.org

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand the feasibility and kinetics of a particular transformation.

For molecules related to this compound, computational studies have shed light on their formation pathways. For example, in the formation of the structurally similar meso-1,2-bis(dimethylamino)-1,2-diphenylethane, quantum chemical calculations were used to investigate the mechanism. researchgate.net These studies showed that an unusual α-deprotonation of the amine precursor was energetically favored over the more common ortho-lithiation pathway. Ab initio calculations revealed that the resulting α-anion was stabilized by delocalization of the negative charge over the phenyl ring's π-system, explaining the observed regioselectivity of the reaction. researchgate.net

Such computational approaches typically involve:

Locating Stationary Points: Optimizing the geometries of reactants, products, and all potential intermediates.

Transition State Searching: Identifying the highest energy point along the reaction coordinate (the transition state) connecting reactants to products. Algorithms like the Berny optimization are used for this purpose.

Frequency Analysis: Calculating vibrational frequencies to confirm that reactants and products are true minima (no imaginary frequencies) and that a transition state is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway downhill from the transition state to ensure it connects the intended reactants and products.

These studies provide a step-by-step view of the bond-breaking and bond-forming processes, offering insights that are often impossible to obtain through experimental observation alone.

Conformational Studies and Energy Landscapes

Due to the presence of multiple single bonds, this compound can adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers to interconversion.

The conformational landscape of a molecule is its potential energy surface as a function of its torsional degrees of freedom. chemrxiv.orgnih.govnih.gov For this compound, key rotations include those around the C-N bonds and the Cα-phenyl bonds. Computational studies on closely related N,N-bis(1-phenylethyl)acetamides have utilized a combination of NMR spectroscopy with empirical force-field (MM2) and semi-empirical (AM1) calculations to explore this landscape. rsc.org These studies identified multiple stable rotamers and determined the free energy barriers for their interconversion, which involved processes like amide rotation and reorientation of the 1-phenylethyl groups. rsc.org

For the simpler, related molecule 2-phenylethylamine, computational studies have identified two primary conformational families: a gauche (folded) form stabilized by a weak N-H···π interaction and an anti (extended) form. researchgate.net Similarly, for this compound, different arrangements of the two phenyl groups relative to the amine backbone would lead to a complex energy landscape with several local minima. chemrxiv.orgnih.govnih.gov Computational methods can map this landscape, providing the relative populations of different conformers at thermal equilibrium via Boltzmann statistics. uncw.edu

Table 2: Key Rotational Barriers and Conformational Processes in Related Amines
Molecule/SystemProcess InvestigatedComputational MethodKey FindingReference
(R,S)-N,N-bis(1-phenylethyl)acetamideAmide rotation and rotamer exchangeAM1, MM2Identified two distinct dynamic processes with different energy barriers. rsc.org
2-PhenylethylamineConformational preferences (gauche vs. anti)MP2/6-311++G(d,p)The gauche conformer is stabilized by an N-H···π interaction. researchgate.net

Stereochemical Effects on Molecular Interactions and Binding

The specific stereochemistry of this compound—having one (R) and one (S) stereocenter—is critical to its three-dimensional shape and how it interacts with other molecules. Unlike its chiral C2-symmetric diastereomers, (R,R)- and (S,S)-bis(1-phenylethyl)amine, the meso isomer is achiral due to an internal plane of symmetry. This fundamental difference in symmetry has profound effects on its molecular recognition and binding properties.

Computational studies can quantify these stereochemical effects. For example, molecular modeling can be used to dock the meso isomer and its chiral counterparts into the active site of an enzyme or a chiral catalyst. By calculating the binding energies, these studies can predict and explain the diastereoselectivity observed in reactions.

The 1-phenylethylamine (B125046) (PEA) moiety is recognized as a "privileged chiral inducer" in asymmetric synthesis. mdpi.comnih.gov Computational studies on derivatives have shown that the stereochemistry of the PEA group dictates the facial selectivity of reactions. mdpi.com In the case of this compound, the two phenyl groups and two methyl groups are in opposite stereochemical environments. This arrangement influences the steric hindrance around the central nitrogen atom, leading to unique coordination properties and interaction patterns compared to the chiral diastereomers where both substituents would create a uniform chiral pocket. Computational modeling of N,N-bis(1-phenylethyl)acetamides showed that theoretical methods could qualitatively reproduce the differences in rotational energy barriers between the meso (R,S) and the chiral (R,R) diastereoisomers. rsc.org

Prediction of Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By simulating spectra computationally, researchers can aid in the identification and characterization of molecules, assign experimental signals, and understand how structure influences spectroscopic properties.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be predicted with a high degree of accuracy. nih.govnmrdb.orgnmrdb.org The standard method involves geometry optimization followed by the calculation of nuclear shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). uncw.edu Calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then compute a Boltzmann-weighted average to match experimental results obtained in solution. uncw.eduresearchgate.net

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net After geometry optimization, a frequency calculation yields the harmonic vibrational modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experiment.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). github.commdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of absorption bands, helping to assign experimental spectra to specific electronic transitions, such as π → π* or n → π*. researchgate.netrsc.org

Table 3: Computational Prediction of Spectroscopic Properties
Spectroscopy TypeComputational MethodPredicted ParametersKey Considerations
NMRDFT (GIAO method)Chemical shifts (δ), Coupling constants (J)Requires Boltzmann averaging over stable conformers for flexible molecules. uncw.eduresearchgate.net
IR / RamanDFTVibrational frequencies (cm⁻¹), IntensitiesCalculated frequencies are often scaled to match experimental data.
UV-VisTD-DFTAbsorption wavelength (λmax), Oscillator strengthSolvent effects can be included via models like PCM. mdpi.com

Q & A

Basic Research Questions

Q. What is the role of meso-bis(1-phenylethyl)amine in asymmetric catalysis, and how does its stereochemistry influence enantioselectivity?

  • Methodological Answer : this compound is frequently employed as a chiral auxiliary or ligand in asymmetric catalysis. Its stereochemistry enhances steric bulk, which modulates the helical pitch of catalytic complexes. For example, in phosphoramidite-Au(I) catalysts, the (S,S)-bis(1-phenylethyl)amine fragment synergizes with BINOL substituents to orient substrates via steric interactions. Computational studies (e.g., molecular mechanics and DFT at the M06/LACVP* level) reveal that the phenylethyl groups indirectly influence enantioselectivity by optimizing the spatial arrangement of transition states, rather than directly discriminating enantiomers .

Q. How is this compound utilized in kinetic resolution during enantioselective enolization?

  • Methodological Answer : The lithium amide derivative of (R,R)-bis(1-phenylethyl)amine enables kinetic resolution in enolization reactions of meso-diketones. This process achieves >95% enantiomeric excess (ee) by selectively stabilizing one transition state through steric and electronic interactions. Experimental protocols involve reacting the diketone with the chiral lithium amide at low temperatures (-78°C) in THF, followed by quenching with trimethylsilyl chloride to yield mono-TMS enol ethers. This methodology is critical for synthesizing polypropionate natural products .

Advanced Research Questions

Q. What computational strategies are employed to dissect the enantioselectivity mechanisms of bis(1-phenylethyl)amine-containing catalysts?

  • Methodological Answer : Conformational analysis and DFT optimization (e.g., M06/LACVP* with distance constraints) are used to model transition states. For example, in Au(I)-catalyzed pyrrole synthesis, the bis(1-phenylethyl)amine group creates a steric channel that restricts substrate orientation. Key interactions include:

  • BINOL substituents aligning substrates.
  • Phenylethyl groups enforcing helical pitch.
  • Dihedral angles of BINOL enhancing steric discrimination.
    These factors are validated via X-ray crystallography and NMR studies .

Q. How does the racemization of bis(1-phenylethyl)amine occur under catalytic conditions, and what are its implications for catalyst design?

  • Methodological Answer : Racemization is studied using B(C6F5)3 as a catalyst in bromobenzene-d5. NMR kinetic analyses (e.g., variable-temperature ¹H NMR) show that racemization follows first-order kinetics, with activation parameters (ΔH‡, ΔS‡) dependent on catalyst loading and temperature. This informs the design of stable chiral ligands by identifying conditions that minimize racemization (e.g., low catalyst loadings <1 mol%) .

Q. What experimental approaches optimize the desymmetrization of sulfoximines using bis(1-phenylethyl)amine-derived lithium amides?

  • Methodological Answer : Desymmetrization involves deprotonating sulfoximines with chiral lithium amides at -105°C to prevent racemization. Key variables include:

  • Solvent : THF for optimal amide reactivity.
  • Quenching temperature : Rapid quenching at -78°C to preserve ee.
  • Substrate scope : Bulky substituents enhance selectivity via steric hindrance.
    Control experiments confirm that ee remains unchanged during warming, ruling out disproportionation pathways .

Critical Analysis of Contradictions

  • vs. 8 : While both studies highlight the role of bis(1-phenylethyl)amine in ligand design, emphasizes its indirect role in enantioselectivity via steric bulk, whereas demonstrates its direct stereochemical impact in iso-BINOL phosphoramidite synthesis. This discrepancy underscores the context-dependent behavior of the ligand in different catalytic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.